N-BENZYL-2-{NAPHTHO[2,1-B]FURAN-1-YL}ACETAMIDE
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Overview
Description
N-BENZYL-2-{NAPHTHO[2,1-B]FURAN-1-YL}ACETAMIDE is a complex organic compound that belongs to the class of naphthofuran derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a naphthofuran moiety attached to a benzyl group and an acetamide group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-{NAPHTHO[2,1-B]FURAN-1-YL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones to form the naphthofuran core
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-{NAPHTHO[2,1-B]FURAN-1-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
N-BENZYL-2-{NAPHTHO[2,1-B]FURAN-1-YL}ACETAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: The compound is being explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of N-BENZYL-2-{NAPHTHO[2,1-B]FURAN-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of various biological processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-BENZYL-2-{NAPHTHO[2,1-B]FURAN-1-YL}ACETAMIDE include other naphthofuran derivatives and benzyl-substituted acetamides. Some examples are:
- Naphtho[2,1-b]furan-2-carboxamide
- Benzyl-2-naphthylacetamide
- Naphtho[2,1-b]furan-1-ylmethylamine
Uniqueness
This compound is unique due to its specific combination of the naphthofuran core with the benzyl and acetamide groups. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-benzo[e][1]benzofuran-1-yl-N-benzylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c23-20(22-13-15-6-2-1-3-7-15)12-17-14-24-19-11-10-16-8-4-5-9-18(16)21(17)19/h1-11,14H,12-13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYDAKSVDNWPRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=COC3=C2C4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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